MTPA vs. MPA: Conformational Complexity and Its Impact on Configurational Assignment Reliability
Comparative analysis reveals that MTPA esters exist as a mixture of three main conformers in close populations due to restricted rotation around the Cα−CO and Cα−Ph bonds, whereas MPA esters exhibit only two major conformers. This greater conformational complexity of MTPA leads to intrinsically smaller ΔδRS values, making configurational assignments less reliable compared to MPA or other arylmethoxyacetic acid reagents [1].
| Evidence Dimension | Number of main conformers in ester derivatives |
|---|---|
| Target Compound Data | Three main conformers in close populations |
| Comparator Or Baseline | MPA: Two main conformers |
| Quantified Difference | MTPA exhibits one additional major conformer |
| Conditions | Molecular mechanics (MM), semiempirical (AM1) calculations, and DNMR experiments |
Why This Matters
This conformational complexity directly translates to smaller chemical shift differences (ΔδRS), reducing the confidence and robustness of absolute configuration assignments for chiral alcohols.
- [1] Latypov, S. K.; Seco, J. M.; Quiñóa, E.; Riguera, R. MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR. J. Org. Chem. 1996, 61, 8569–8577. View Source
